molecular formula C23H18N4O8S2 B11610781 N',N''-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide

N',N''-(9H-fluorene-2,7-diyldisulfonyl)difuran-2-carbohydrazide

Cat. No.: B11610781
M. Wt: 542.5 g/mol
InChI Key: OVKQTFLWOGKNBH-UHFFFAOYSA-N
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Description

N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including furan rings, sulfonyl groups, and hydrazido linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of furan-2-carbohydrazide with sulfonyl chlorides under controlled conditions to form the sulfonyl hydrazide intermediates. These intermediates are then further reacted with fluorenyl derivatives to form the final compound. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The hydrazido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan rings may yield furanones, while reduction of the sulfonyl groups may produce thiols.

Scientific Research Applications

N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(7-{[(FURAN-2-YL)FORMOHYDRAZIDO]SULFONYL}-9H-FLUOREN-2-YL)SULFONYL]FURAN-2-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H18N4O8S2

Molecular Weight

542.5 g/mol

IUPAC Name

N'-[[7-[(furan-2-carbonylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonyl]furan-2-carbohydrazide

InChI

InChI=1S/C23H18N4O8S2/c28-22(20-3-1-9-34-20)24-26-36(30,31)16-5-7-18-14(12-16)11-15-13-17(6-8-19(15)18)37(32,33)27-25-23(29)21-4-2-10-35-21/h1-10,12-13,26-27H,11H2,(H,24,28)(H,25,29)

InChI Key

OVKQTFLWOGKNBH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)C3=CC=CO3)C4=C1C=C(C=C4)S(=O)(=O)NNC(=O)C5=CC=CO5

Origin of Product

United States

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